

Toxicological Profile of 3',4'-Dimethoxy-alpha-naphthoflavone: An In-depth Technical Guide

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Compound of Interest

Compound Name: *3',4'-Dimethoxy-alpha-naphthoflavone*

CAS No.: 14756-24-2

Cat. No.: B144455

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For Researchers, Scientists, and Drug Development Professionals

October 2025

Abstract

This technical guide provides a comprehensive overview of the current toxicological knowledge of **3',4'-Dimethoxy-alpha-naphthoflavone** (DiMNF), a potent and selective aryl hydrocarbon receptor (AHR) modulator. Due to the limited availability of direct toxicological data for DiMNF, this report also incorporates a detailed analysis of its parent compound, alpha-naphthoflavone (ANF), to infer potential toxicological properties and highlight areas for future research. This guide summarizes key findings on the mechanism of action, acute toxicity, and its interaction with metabolic enzymes. Experimental protocols for key studies are detailed, and signaling pathways are visualized to provide a clear understanding of its biological interactions. The information presented is intended to support researchers, scientists, and drug development professionals in evaluating the toxicological profile of this compound.

Introduction

3',4'-Dimethoxy-alpha-naphthoflavone (DiMNF) is a synthetic flavonoid and a derivative of alpha-naphthoflavone (ANF). It is recognized as a potent and selective aryl hydrocarbon receptor (AHR) modulator (SAhRM), suggesting its potential utility in therapeutic applications, particularly in regulating immune responses.[1] Studies have indicated that DiMNF can suppress cytokine-mediated complement factor gene expression through its selective activation of the Ah receptor, highlighting its therapeutic potential in modulating immune responses related to tumor formation.[1] However, a comprehensive understanding of its toxicological profile is essential for its safe development and application.

This guide provides a detailed summary of the known toxicological data for DiMNF, supplemented with extensive information on its parent compound, ANF, to provide a broader context for its potential biological effects.

Physicochemical Properties

A summary of the key physicochemical properties of **3',4'-Dimethoxy-alpha-naphthoflavone** is presented in Table 1.

Table 1: Physicochemical Properties of **3',4'-Dimethoxy-alpha-naphthoflavone**

| Property | Value | Source |
|-------------------|--|---------|
| Molecular Formula | C ₂₁ H ₁₆ O ₄ | PubChem |
| Molecular Weight | 332.3 g/mol | [2] |
| CAS Number | 14756-24-2 | PubChem |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)benzo[h]chromen-4-one | [2] |
| XLogP3 | 4.4 | [2] |

Toxicological Data

Acute Toxicity

The primary toxicological information available for **3',4'-Dimethoxy-alpha-naphthoflavone** is its classification for acute oral toxicity.

Table 2: Acute Toxicity of **3',4'-Dimethoxy-alpha-naphthoflavone**

| Route of Exposure | GHS Classification | Hazard Statement | Source |
|-------------------|--------------------|--------------------------|--------|
| Oral | Acute Toxicity 3 | H301: Toxic if swallowed | [2] |

No specific LD50 values for DiMNF have been identified in the public domain.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is currently a lack of publicly available data on the genotoxicity, carcinogenicity, and reproductive toxicity of **3',4'-Dimethoxy-alpha-naphthoflavone**.

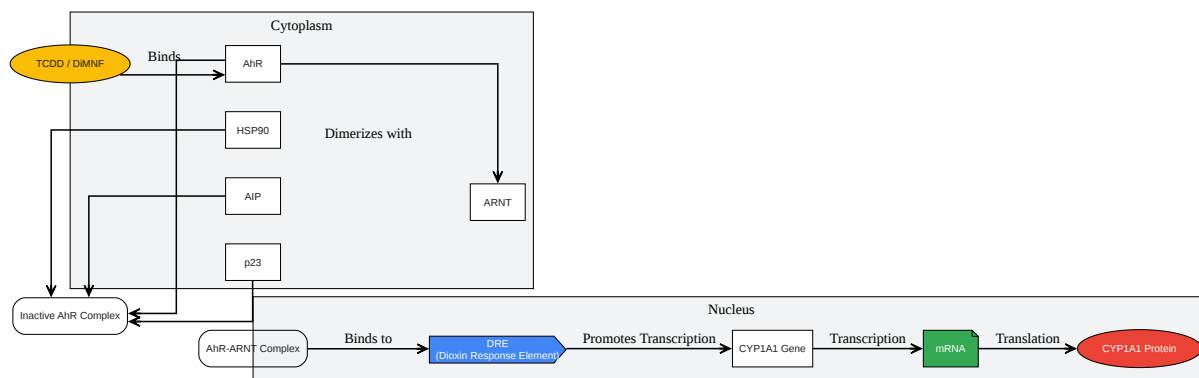
Mechanism of Action and Pharmacological Effects

The primary mechanism of action for DiMNF and its parent compound, ANF, involves the modulation of the Aryl Hydrocarbon Receptor (AhR).

Aryl Hydrocarbon Receptor (AhR) Modulation

3',4'-Dimethoxy-alpha-naphthoflavone is a potent and selective aryl hydrocarbon receptor (AHR) modulator (SAhRM).[1] It has been shown to suppress cytokine-mediated complement factor gene expression through the selective activation of the Ah receptor.[1]

Alpha-naphthoflavone (ANF) also interacts with the AhR, acting as an antagonist.[3] It competitively inhibits the binding of potent AhR agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[3] This antagonism can inhibit the TCDD-mediated induction of CYP1A1 gene expression.[3] However, at higher concentrations (around 10 μ M), ANF can exhibit weak AhR agonist activity.[4]



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Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Interaction with Cytochrome P450 Enzymes

Alpha-naphthoflavone is a well-documented modulator of cytochrome P450 (CYP) enzymes. It can act as an allosteric activator of CYP3A4. ANF has been shown to increase the formation rates of metabolites in CYP3A4-mediated reactions.

ANF is also a known inhibitor of other CYP isoforms.

Table 3: Inhibitory Activity of Alpha-Naphthoflavone on CYP Enzymes

| Enzyme | IC50 | Source |
|-------------------|-------------|--------|
| Aromatase (CYP19) | 0.5 μ M | [5] |

Reproductive and Developmental Toxicity Insights from Alpha-Naphthoflavone

While no direct reproductive toxicity data exists for DiMNF, studies on ANF provide valuable insights. In a study on pregnant mice exposed to TCDD, oral administration of ANF was shown to have antiteratogenic effects.[6]

Table 4: Antiteratogenic Effects of Alpha-Naphthoflavone in TCDD-Exposed Mice

| Treatment Group | Incidence of Cleft Palate |
|---|---------------------------|
| TCDD (14 μ g/kg) | 43.7% |
| TCDD + ANF (single dose, 50 μ g/kg) | 27.6% |
| TCDD + ANF (6 daily doses, 5 mg/kg) | 26.5% |

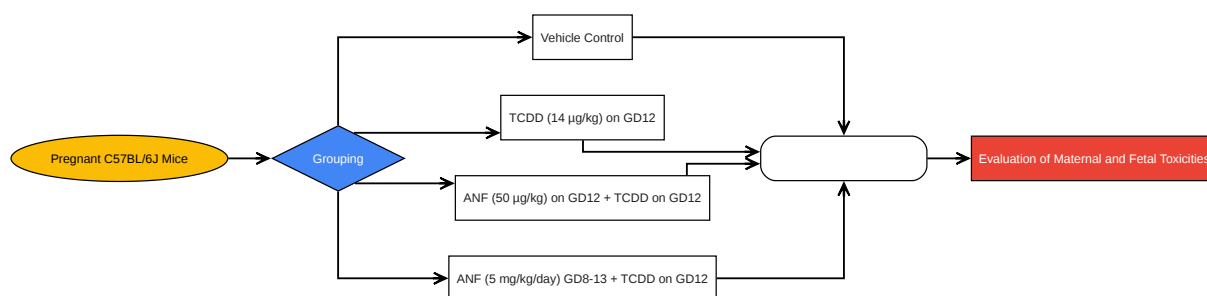
This suggests that by antagonizing the AhR, ANF can mitigate some of the developmental toxicity induced by potent AhR agonists.

Experimental Protocols

Antiteratogenic Effects of Alpha-Naphthoflavone in Mice

- Animal Model: Pregnant C57BL/6J mice.
- Treatment:
 - A single oral dose of alpha-naphthoflavone (50 μ g/kg) was administered on gestational day 12 (GD12).
 - Alternatively, six daily oral doses of alpha-naphthoflavone (5 mg/kg/day) were given from GD8 to GD13.

- Challenge: A single oral dose of TCDD (14 µg/kg) was administered on GD12.
 - Endpoint Evaluation: Cesarean section was performed on GD18 to assess maternal and fetal toxicities, including the incidence of cleft palate and renal pelvic and ureteric dilatations.
- [6]



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Caption: Experimental Workflow for TCDD Teratogenicity Study.

Discussion and Future Directions

The available data on the toxicological profile of **3',4'-Dimethoxy-alpha-naphthoflavone** is limited, with a notable absence of comprehensive studies on its ADME (absorption, distribution, metabolism, and excretion), genotoxicity, carcinogenicity, and reproductive toxicity. The GHS classification of "Toxic if swallowed" warrants careful handling and further investigation to determine a precise LD50 value.

The well-documented activities of its parent compound, alpha-naphthoflavone, particularly its modulation of the AhR and CYP enzymes, provide a foundation for predicting the potential biological interactions of DiMNF. The methoxy groups on the DiMNF molecule may influence its metabolic stability and potency as an AhR modulator, which should be a focus of future research.

To build a robust toxicological profile for **3',4'-Dimethoxy-alpha-naphthoflavone**, the following studies are recommended:

- Acute and sub-chronic toxicity studies to establish dose-response relationships and identify target organs.
- A full battery of genotoxicity assays (e.g., Ames test, in vitro and in vivo micronucleus tests) to assess its mutagenic potential.
- ADME studies to understand its pharmacokinetic and pharmacodynamic properties.
- Reproductive and developmental toxicity studies to evaluate its effects on fertility and embryonic development.
- Carcinogenicity bioassays if warranted by the results of genotoxicity and sub-chronic toxicity studies.

Conclusion

3',4'-Dimethoxy-alpha-naphthoflavone is a promising selective aryl hydrocarbon receptor modulator with potential therapeutic applications. However, its toxicological profile is largely uncharacterized. Based on its GHS classification, it should be handled as a compound with acute oral toxicity. The extensive data available for its parent compound, alpha-naphthoflavone, suggests that DiMNF is likely to interact with the AhR signaling pathway and modulate the activity of metabolic enzymes. Comprehensive toxicological testing is crucial to ensure its safe development and potential clinical use. This guide serves as a summary of the current knowledge and a call for further research to fill the existing data gaps.

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